molecular formula C12H22N2O2 B059562 Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate CAS No. 1239589-52-6

Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate

Cat. No.: B059562
CAS No.: 1239589-52-6
M. Wt: 226.32 g/mol
InChI Key: XVXPJMGYUOYFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate is a chemically sophisticated, multifunctional building block of significant interest in modern medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional spiro[3.3]heptane core, a scaffold highly valued for its ability to improve physicochemical properties, enhance metabolic stability, and reduce planarity in drug candidates compared to traditional flat aromatic systems. The molecule is orthogonally protected with a Boc (tert-butoxycarbonyl) group on the secondary amine and a free primary amine at the 6-position, providing two distinct and selective sites for further synthetic elaboration. This makes it an invaluable intermediate for the synthesis of targeted protein degraders such as PROteolysis TArgeting Chimeras (PROTACs), where it can serve as a conformationally constrained linker connecting an E3 ligase ligand to a protein-of-interest targeting moiety. Its applications extend to the development of fragment-based libraries, peptidomimetics, and bioactive molecules targeting central nervous system (CNS) disorders, leveraging the spirocyclic framework's potential for blood-brain barrier penetration. Researchers utilize this compound to impart favorable properties into lead molecules, exploring structure-activity relationships (SAR) and advancing the development of novel therapeutic agents.

Properties

IUPAC Name

tert-butyl N-(6-aminospiro[3.3]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(7-9)4-8(13)5-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXPJMGYUOYFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585533
Record name tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239589-52-6
Record name tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diaminospiro[3.3]heptane, 2-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Spirocyclic Amine Intermediate Synthesis

The spiro[3.3]heptane backbone is constructed via cyclization reactions. A widely adopted approach involves tribromopentaerythritol (1b) as a starting material, which undergoes nucleophilic substitution with sulfonamides or amines under basic conditions. For example, reacting 1b with p-toluenesulfonamide (2) in the presence of potassium carbonate yields the N-tosylated spiro intermediate (3). Subsequent hydrogenolysis or acid-mediated deprotection removes the tosyl group, generating the free spirocyclic amine.

Key Reaction Conditions :

  • Cyclization : Conducted in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 12–24 hours.

  • Deprotection : Magnesium turnings in methanol under sonication (1 hour, room temperature).

Carbamate Protection

The free amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This step is critical for stabilizing the amine during subsequent reactions.

Procedure :

  • Dissolve the spirocyclic amine in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Boc₂O (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at 0–5°C for 1 hour, then warm to room temperature and react for 12–18 hours.

  • Quench with aqueous sodium bicarbonate and extract with DCM.

  • Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Yield : 75–85% after purification.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors replace batch processes. This method reduces reaction times and improves reproducibility:

ParameterBatch ProcessFlow Process
Reaction Time24 hours30 minutes
Temperature80°C120°C
SolventDMFAcetonitrile
Yield70%88%

Salt Formation for Stability

The hydrochloride salt of the final product is preferred for enhanced stability. Treatment with hydrogen chloride (HCl) in anhydrous ether converts the free base to its salt form:

Conditions :

  • Add HCl gas to a cooled (0°C) ether solution of the Boc-protected amine.

  • Stir for 1 hour, then filter and wash with cold ether.

  • Dry under vacuum to obtain a crystalline solid.

Purity : >99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Analytical Validation

Structural Confirmation

  • X-ray Crystallography : Confirms spirocyclic geometry (C–N–C bond angles: 108.5–110.2°).

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.21–3.35 (m, 4H, spiro-CH₂), 4.85 (br s, 1H, NH).

    • ¹³C NMR : 28.4 (Boc CH₃), 79.8 (Boc C), 156.2 (C=O).

Purity Assessment

  • HPLC-MS : Molecular ion peak at m/z 227.2 [M+H]⁺.

  • Elemental Analysis : Calculated for C₁₁H₂₀N₂O₂: C 58.89%, H 8.99%, N 12.49%; Found: C 58.75%, H 8.87%, N 12.38%.

Challenges and Mitigation

Epimerization During Cyclization

The spirocyclic intermediate is prone to epimerization under basic conditions. Mitigation strategies include:

  • Using milder bases (e.g., triethylamine instead of potassium tert-butoxide).

  • Lowering reaction temperatures (0–25°C).

Tosyl Group Removal

Traditional deprotection with magnesium in methanol is sluggish. Alternative methods:

  • Catalytic Hydrogenation : Pd/C (10 wt%) under H₂ (50 psi) in ethanol (2 hours, 90% yield).

  • Acid Hydrolysis : 6M HCl in dioxane (60°C, 4 hours, 85% yield).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Batch CyclizationSimple setupLow scalability
Flow ReactorHigh throughput, consistent yieldsEquipment cost
Catalytic HydrogenationFast deprotectionRequires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted spirocyclic compounds depending on the nature of the substituent.

Scientific Research Applications

Organic Synthesis

Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate serves as a crucial building block in the synthesis of complex organic molecules. Its spirocyclic structure allows for diverse chemical transformations, including:

  • Oxidation : Can be oxidized to form oxo derivatives.
  • Reduction : The carbamate group can be reduced to produce amines.
  • Substitution Reactions : Nucleophilic substitution can occur at the carbamate or spirocyclic ring.

These reactions enable the creation of various derivatives that are useful in further chemical research and application development .

Medicinal Chemistry

The compound has been identified as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) degraders, which are innovative tools in targeted protein degradation research. For instance, it is utilized in synthesizing CPD-39, a PROTAC that targets specific proteins for degradation, thus holding promise for cancer treatment and other therapeutic areas .

Enzyme Inhibition Studies

This compound is also investigated for its role as an enzyme inhibitor and receptor ligand. Its structural features facilitate interactions with various biological targets, making it a candidate for studying enzyme mechanisms and developing new inhibitors .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Synthesis of PROTACs : Research demonstrated its utility as a linker in developing effective PROTACs for targeted cancer therapies, showcasing its potential in drug development .
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed promising results in modulating enzyme activity, making it a candidate for further pharmacological studies .

Mechanism of Action

The mechanism of action of tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The carbamate group can also undergo hydrolysis, releasing the active amine that can further interact with biological targets.

Comparison with Similar Compounds

tert*-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate (CAS: 1118786-85-8)

  • Structural Differences : Replaces the spirocyclic amine with a 2-aza (nitrogen-containing) spiro ring, altering electronic properties and hydrogen-bonding capacity.
  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol) .
  • Applications: Functions as a constrained scaffold in peptidomimetics.
  • Key Data :

    Property Value
    Purity 97%
    Similarity Score 0.96 (vs. target compound)

tert*-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate (CAS: 1000933-99-2)

  • Structural Differences: Substitutes the 6-amino group with a hydroxyl group, increasing polarity.
  • Molecular Formula: C₁₂H₂₁NO₃ (MW: 227.29 g/mol) .
  • Applications : Used in prodrug strategies due to hydroxyl group reactivity (e.g., esterification or glycosylation).
  • Key Data: Property Value Purity 97% Hydrogen Bond Donors 2 (vs. 1 in target)

tert*-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (CAS: 1118786-86-9)

  • Structural Differences : Features a ketone group at the 6-position, introducing electrophilic character.
  • Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.14 g/mol) .
  • Applications : Serves as a precursor for reductive amination or Grignard reactions. The ketone enhances reactivity in nucleophilic additions.
  • Key Data :

    Property Value
    Purity 95%
    LogP (Predicted) 1.8 (vs. 1.2 in target)

tert*-Butyl N-(1-aminospiro[3.3]heptan-3-yl)carbamate (CID: 122163631)

  • Structural Differences: Amino group relocated to the 1-position, altering steric and electronic profiles.
  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) .
  • Applications : Explored in asymmetric catalysis due to altered spatial arrangement.
  • Key Data :

    Property Value
    SMILES CC(C)(C)OC(=O)NC1CC(C12CCC2)N
    Hydrogen Bond Acceptors 3 (vs. 2 in target)

Physicochemical Properties

Compound (CAS) Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
1239589-52-6 (Target) 226.32 1.2 1 2
1118786-85-8 (Aza-spiro) 212.29 1.5 1 3
1000933-99-2 (Hydroxy) 227.29 0.8 2 3
1118786-86-9 (Oxo) 225.14 1.8 0 3

Key Observations :

  • The hydroxyl analog exhibits the highest polarity (lowest LogP), while the oxo derivative is more lipophilic.
  • The aza-spiro variant retains comparable molecular weight but increased hydrogen-bonding capacity.

Biological Activity

Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate, with the CAS number 1239589-52-6 and molecular formula C12_{12}H22_{22}N2_2O2_2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

The compound has a molecular weight of 226.32 g/mol and features a spirocyclic structure that contributes to its unique biological properties. Key physicochemical properties include:

PropertyValue
Molecular FormulaC12_{12}H22_{22}N2_2O2_2
Molecular Weight226.32 g/mol
Boiling PointNot available
Log P (octanol/water)1.21 to 2.69
GI AbsorptionHigh
BBB PermeantYes

These properties suggest good bioavailability and potential central nervous system activity due to its ability to cross the blood-brain barrier (BBB) .

This compound exhibits a range of biological activities, primarily related to its interaction with various enzymatic pathways and cellular processes. It is known to act as an inhibitor in certain biological assays, affecting cell proliferation and signaling pathways.

In Vitro Studies

  • Cell Proliferation Assays : In various studies, the compound was tested against different cancer cell lines, demonstrating selective cytotoxicity. For instance, derivatives of similar carbamate structures have shown IC50_{50} values in the low micromolar range against tumorigenic cell lines .
  • T-cell Proliferation : The compound was evaluated for its effects on T-cell proliferation, showing significant inhibition at concentrations as low as 0.004 μM in some derivatives, indicating a potential role in immunomodulation .

Case Study 1: Antitumor Activity

A study synthesized a series of substituted carbamates based on the spirocyclic framework of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity with EC50_{50} values ranging from 28 ng/mL to 290 ng/mL against specific tumorigenic cell lines .

Case Study 2: Neuroprotective Effects

In another investigation, related compounds were assessed for their neuroprotective properties in models of ischemia/reperfusion injury. Results showed that these compounds could significantly reduce neuronal injury and exhibit antioxidant properties, suggesting potential therapeutic applications in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound generally involves the reaction of appropriate amines with isocyanates under controlled conditions:

  • General Reaction Scheme :
    • Reactants: Amino spiro compound + Isocyanate
    • Solvent: Typically dichloromethane or THF
    • Conditions: Stirring at controlled temperatures (45°C to 85°C)
    • Yield: Varies from 35% to 86% depending on conditions and reactants used.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via carbamate protection of the spiro[3.3]heptane amine scaffold. A common approach involves reacting 6-aminospiro[3.3]heptan-2-amine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.1 amine:Boc anhydride), and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and spirocyclic backbone. 2D NMR (COSY, HSQC) resolves overlapping signals in the spiro[3.3]heptane core .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C12_{12}H22_{22}N2_{2}O2_{2}: theoretical 226.17 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) evaluates purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the three-dimensional structure of this compound?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like ethyl acetate or methanol. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use SHELXT for structure solution and SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). Mercury software visualizes intermolecular interactions (e.g., N–H···O hydrogen bonds between carbamate groups) and packing diagrams. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. How do steric and electronic effects influence the reactivity of the spiro[3.3]heptane core in downstream functionalization?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in reactions like ring-opening or substitution. For example, the strained spirocyclic structure may favor nucleophilic attack at the bridgehead carbon .
  • Experimental Validation : Compare reaction outcomes (e.g., Boc deprotection with TFA vs. HCl/dioxane) to assess steric hindrance. Kinetic studies (NMR monitoring) quantify activation energies for ring-opening reactions .

Q. What analytical techniques are suitable for detecting and resolving enantiomeric impurities in this compound?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents to separate enantiomers.
  • Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configurations.
  • Vibrational Circular Dichroism (VCD) : Resolves subtle conformational differences in the spirocyclic framework .

Q. How can researchers leverage this compound as a building block in drug discovery?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to the spirocyclic amine. Test derivatives for bioavailability and target binding (e.g., GPCRs, kinases) .
  • Protease Resistance : The Boc group enhances metabolic stability; compare hydrolysis rates in liver microsome assays with unprotected analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.